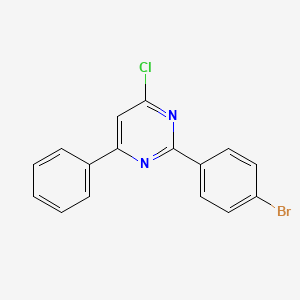

2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine represents a class of organic compounds known as pyrimidines, which are of significant interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. Pyrimidines are notable for their role as a core structure in nucleic acids and for their ability to participate in a wide range of chemical reactions due to their aromatic nature and functional groups.

Synthesis Analysis

The synthesis of substituted pyrimidines, including derivatives like this compound, typically involves condensation reactions of amidines and aldehydes or ketones, followed by further functionalization through nucleophilic substitution reactions. For instance, compounds closely related to the target molecule have been synthesized through reactions involving bromo and chloro substituents, showcasing the versatility of synthetic routes available for constructing complex pyrimidine frameworks (Doulah et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by their planar aromatic ring system, which allows for extensive delocalization of electrons. This delocalization contributes to their stability and reactivity. X-ray diffraction studies provide detailed insights into the crystal and molecular structure of pyrimidine compounds, revealing the geometrical arrangement of substituents around the pyrimidine ring and their impact on the overall molecular conformation (Cini, Cavaglioni, & Tiezzi, 1999).

科学的研究の応用

Antiviral Activity

Research on pyrimidine derivatives, including those related to 2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine, has demonstrated their potential in antiviral applications. A study by Hocková et al. (2003) showed that certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture. These compounds, including 5-halogen-substituted derivatives, showed pronounced antiretroviral activity comparable to reference drugs but without measurable toxicity (Hocková et al., 2003).

Antimicrobial Activity

The synthesis and study of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from a compound structurally related to this compound have demonstrated significant in vitro antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Structural Studies and Immunomodulatory Potential

Structural studies on compounds similar to this compound, like bropirimine, have revealed detailed insights into their chemical behavior and reactivity under various conditions. These studies contribute to understanding the structural basis for the immunomodulatory effects of such compounds, offering potential pathways for designing new therapeutic agents (Stevens et al., 1995).

Antimycobacterial Activity

Investigation into the effects of halogen atom localization on antimycobacterial activity has been conducted, highlighting the significance of molecular structure on biological activity. This research provides a foundation for the development of new antimycobacterial agents, potentially contributing to the treatment of diseases such as tuberculosis (Erkin & Krutikov, 2010).

Supramolecular Assembly and Halogen Bonding

The study of bromo-substituted compounds in the context of supramolecular assembly and halogen bonding offers insights into the non-covalent interactions that can be exploited in material science and molecular engineering. This research underscores the role of halogen atoms in directing the assembly of complex structures, which can have implications for designing new materials and pharmaceuticals (Mocilac & Gallagher, 2014).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClN2/c17-13-8-6-12(7-9-13)16-19-14(10-15(18)20-16)11-4-2-1-3-5-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDAULCLCVQJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5508576.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5508577.png)

![2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5508606.png)

![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine](/img/structure/B5508627.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)